molecular formula C10H21NO B1400055 N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine CAS No. 1343752-28-2

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine

Cat. No. B1400055
CAS RN: 1343752-28-2
M. Wt: 171.28 g/mol
InChI Key: DGKVQMGEFKVIKD-UHFFFAOYSA-N
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Description

“N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . Various methods have been reported in the literature for the synthesis of 2H-pyrans . These methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .

properties

IUPAC Name

N-[2-(oxan-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVQMGEFKVIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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